molecular formula C18H15BrClN3OS B4941890 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 5871-66-9

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4941890
CAS RN: 5871-66-9
M. Wt: 436.8 g/mol
InChI Key: NHSJJEDHKBVWTB-UHFFFAOYSA-N
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Description

The compound belongs to the family of pyrimidine derivatives, a class of compounds known for their versatile chemical properties and significant biological activities. Pyrimidines are heterocyclic aromatic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the six-membered ring. The specific compound mentioned incorporates bromophenyl and chlorophenyl groups, suggesting it could have unique chemical and physical properties worth exploring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep chemical reactions, including condensation and cyclization processes. For instance, Akbari et al. (2008) described the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes (Akbari et al., 2008). This methodology could be adapted for the synthesis of the compound by adjusting the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the placement and impact of substituents like bromophenyl and chlorophenyl groups, significantly affects their chemical behavior and interactions. Crystallography studies, such as those conducted by Trilleras et al. (2009), provide insights into the planarity of the pyrimidine ring and the displacements of ring-substituent atoms, which are crucial for understanding the compound's electronic structure and reactivity (Trilleras et al., 2009).

properties

IUPAC Name

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJJEDHKBVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386845
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS RN

5871-66-9
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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